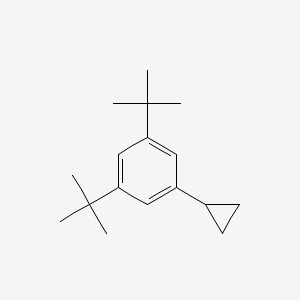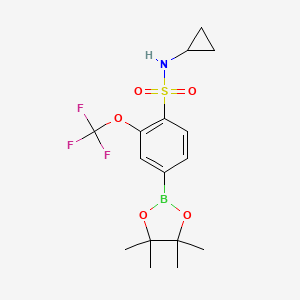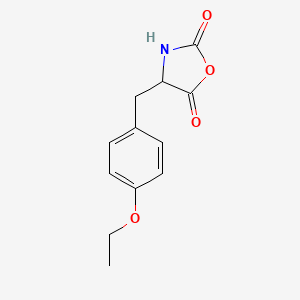
4-(4-Ethoxybenzyl)oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethoxybenzyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. The structure of this compound consists of an oxazolidine ring fused with a dione moiety, and a 4-ethoxybenzyl group attached to the nitrogen atom of the oxazolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidine-2,5-diones, including 4-(4-Ethoxybenzyl)oxazolidine-2,5-dione, can be achieved through various methods. One common approach involves the carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization reaction. This method uses atmospheric carbon dioxide and readily available substrates under mild and transition-metal-free conditions .
Another method involves the fixation of carbon dioxide with 3-aryl-2-alkynamides in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 30°C. This reaction leads to the efficient assembly of oxazolidine-2,4-diones .
Industrial Production Methods
Industrial production methods for oxazolidine-2,5-diones typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on the availability of starting materials, cost-effectiveness, and desired yield.
化学反応の分析
Types of Reactions
4-(4-Ethoxybenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,5-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidine derivatives.
科学的研究の応用
4-(4-Ethoxybenzyl)oxazolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Ethoxybenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, oxazolidinediones are known to interact with neurotransmitter receptors, such as the 5-HT₁A and 5-HT₂A receptors, which play a role in their anticonvulsant effects . The compound may also modulate other biological pathways, contributing to its diverse biological activities.
類似化合物との比較
Similar Compounds
- 5-Phenyl-oxazolidine-2,4-dione
- 5,5-Diphenylimidazolidine-2,4-dione
- 3-[(4-Arylpiperazin-1-yl)-ethyl]-5,5-diphenyl-imidazolidine-2,4-dione
Uniqueness
4-(4-Ethoxybenzyl)oxazolidine-2,5-dione is unique due to the presence of the 4-ethoxybenzyl group, which may impart distinct chemical and biological properties compared to other oxazolidinediones. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development .
特性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
4-[(4-ethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO4/c1-2-16-9-5-3-8(4-6-9)7-10-11(14)17-12(15)13-10/h3-6,10H,2,7H2,1H3,(H,13,15) |
InChIキー |
HMFOFIWDTSXODN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


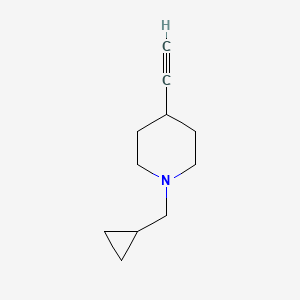
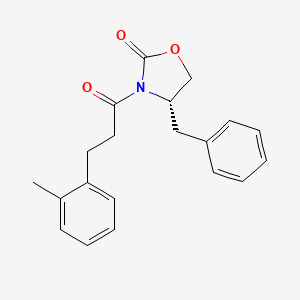

![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13720175.png)

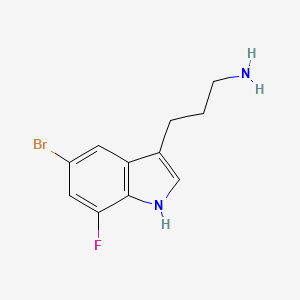
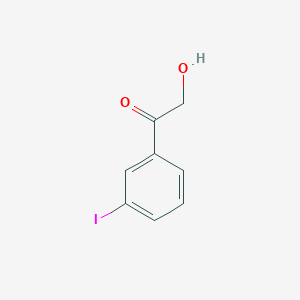
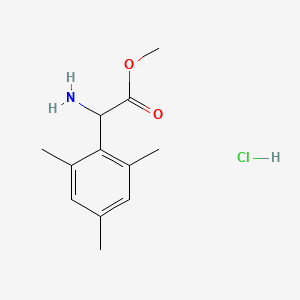
![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13720212.png)
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720217.png)

